molecular formula C24H26N2O2S2 B2895882 2-(4-(isopropylthio)phenyl)-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)acetamide CAS No. 1207040-52-5

2-(4-(isopropylthio)phenyl)-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)acetamide

Cat. No.: B2895882
CAS No.: 1207040-52-5
M. Wt: 438.6
InChI Key: ZEHWBKICTQUHDR-UHFFFAOYSA-N
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Description

2-(4-(Isopropylthio)phenyl)-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)acetamide is a synthetic organic compound of significant interest in medicinal chemistry and pharmacological research. This acetamide derivative features a distinct molecular architecture, incorporating thiophene and isopropylthiophenyl moieties, which are often associated with bioactivity in various therapeutic areas. The specific research applications and detailed mechanism of action for this compound are areas of active investigation and are not fully characterized in currently available public scientific literature. Compounds with similar structural motifs are frequently explored for their potential as modulators of biological pathways, making this a valuable chemical tool for probing protein interactions, cellular signaling, and for use in high-throughput screening assays. Researchers can utilize this compound to develop structure-activity relationship (SAR) models and to synthesize novel analogs for biological evaluation. It is supplied as a high-purity material to ensure consistent and reliable experimental results. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic procedures, or for human use.

Properties

IUPAC Name

2-[4-[[2-(4-propan-2-ylsulfanylphenyl)acetyl]amino]phenyl]-N-(thiophen-2-ylmethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H26N2O2S2/c1-17(2)30-21-11-7-19(8-12-21)15-24(28)26-20-9-5-18(6-10-20)14-23(27)25-16-22-4-3-13-29-22/h3-13,17H,14-16H2,1-2H3,(H,25,27)(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEHWBKICTQUHDR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)SC1=CC=C(C=C1)CC(=O)NC2=CC=C(C=C2)CC(=O)NCC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H26N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-(isopropylthio)phenyl)-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)acetamide typically involves multi-step organic reactions. Here’s a simplified outline of the synthetic route:

  • Formation of 4-(isopropylthio)phenyl group: This involves the reaction of a phenyl derivative with isopropylthiol under specific conditions.

  • Attachment of thiophen-2-ylmethyl group: This step introduces the thiophene moiety through reactions involving thiophene derivatives and alkylation methods.

  • Formation of the final acetamide compound: The final structure is achieved through amidation reactions, combining the synthesized intermediates under controlled conditions.

Industrial Production Methods

Industrial production would scale these reactions, ensuring high yields and purity. Continuous flow reactors and advanced purification techniques, such as chromatography, are often employed.

Chemical Reactions Analysis

Types of Reactions

This compound undergoes several types of reactions, including:

  • Oxidation: Introduction of oxygen or removal of hydrogen.

  • Reduction: Addition of hydrogen or removal of oxygen.

  • Substitution: Replacement of one functional group by another.

Common Reagents and Conditions

  • Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

  • Reduction: Reagents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

  • Substitution: Various nucleophiles or electrophiles, depending on the target functional group.

Major Products

The major products of these reactions depend on the specific conditions and reagents used, but often result in modified phenyl or thiophene derivatives with altered functional groups.

Scientific Research Applications

Chemistry

  • Used as a precursor in the synthesis of more complex molecules.

Biology

  • Studied for its biological activity and potential therapeutic effects.

Medicine

  • Investigated for its role in pharmaceuticals, particularly in targeting specific molecular pathways.

Industry

Mechanism of Action

The exact mechanism of action for 2-(4-(isopropylthio)phenyl)-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)acetamide involves interactions with molecular targets within cells. Its phenyl and thiophene groups can interact with proteins or enzymes, influencing various biological pathways.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key Observations :

  • Thiophene Derivatives : Compounds with thiophene substituents (e.g., ) often exhibit enhanced binding to enzymes or receptors due to sulfur’s electron-rich nature.
  • Halogenated Phenyl Groups : Bromo- or chlorophenyl groups () improve metabolic stability but may increase toxicity compared to the target compound’s isopropylthio group.

Key Observations :

  • Nucleophilic Substitution : Many analogs (e.g., ) utilize chloroacetamide intermediates for sulfur-based substitutions.

Spectral and Physicochemical Properties

  • FT-IR :
    • C=O Stretch : Observed at 1690–1710 cm⁻¹ in spiro-carboxamides , aligning with the target compound’s acetamide carbonyl.
    • C–S–C Stretch : Detected at ~748 cm⁻¹ in sulfur-linked analogs , similar to the isopropylthio group’s vibrations.
  • NMR :
    • Aromatic Protons : Resonances at δ 7.20–8.30 ppm in phenyl/thiophene derivatives ().
    • Aliphatic Chains : Signals at δ 1.10–2.90 ppm for ethyl/isopropyl groups ().

Biological Activity

The compound 2-(4-(isopropylthio)phenyl)-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a complex structure that includes:

  • An isopropylthio group
  • A thiophenylmethyl moiety
  • An acetamide functional group

This unique arrangement is thought to contribute to its biological activity.

Anticancer Properties

Research has indicated that compounds with similar structural motifs exhibit anticancer activity. For instance, derivatives of phenylacetamides have shown promise in inhibiting cancer cell proliferation. A study demonstrated that certain derivatives could induce apoptosis in various cancer cell lines by activating caspase pathways, suggesting a potential mechanism for the anticancer effects of the target compound .

Anti-inflammatory Effects

Another significant area of activity is anti-inflammatory properties. Compounds similar to This compound have been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. In vitro assays indicated strong inhibition of COX activity, leading to reduced production of pro-inflammatory mediators such as prostaglandins .

The proposed mechanism of action involves:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammation and cancer progression.
  • Induction of Apoptosis : By activating apoptotic pathways, it may lead to programmed cell death in malignant cells.
  • Regulation of Signaling Pathways : It may modulate critical signaling pathways associated with cell survival and proliferation.

Case Study 1: Cancer Cell Lines

In a study evaluating the efficacy of related compounds against breast cancer cell lines, it was found that specific structural modifications enhanced cytotoxicity. The compound's ability to induce apoptosis was measured using flow cytometry, revealing significant increases in early and late apoptotic cells compared to controls .

Case Study 2: Inflammatory Models

In animal models of inflammation, the administration of the compound resulted in a marked reduction in paw edema induced by carrageenan. Histological analysis showed decreased infiltration of inflammatory cells and reduced expression of COX enzymes in treated groups compared to untreated controls .

Data Summary

Biological Activity Mechanism Reference
AnticancerInduces apoptosis via caspase activation
Anti-inflammatoryInhibits COX enzymes, reducing prostaglandin synthesis
CytotoxicityModulates cell survival signaling pathways

Q & A

What are the optimal synthetic routes and critical reaction conditions for synthesizing 2-(4-(isopropylthio)phenyl)-N-(4-(2-oxo-2-((thiophen-2-ylmethyl)amino)ethyl)phenyl)acetamide?

Level: Basic (Synthesis Optimization)
Methodological Answer:
The synthesis typically involves multi-step reactions, including nucleophilic substitution and condensation. Key steps include:

  • Thioether formation: Reacting 4-(isopropylthio)phenylacetic acid derivatives with thiol-containing intermediates under inert atmospheres (e.g., nitrogen) to prevent oxidation .
  • Amide coupling: Using coupling agents like EDCl/HOBt for the acetamide linkage, monitored by TLC (e.g., 30% ethyl acetate in hexane) .
  • Green chemistry approaches: Ethanol at room temperature for spirocyclization, reducing toxic solvent use .
    Critical parameters include pH control (6–8 for amine stability) and purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

How can structural characterization of this compound be rigorously validated?

Level: Basic (Structural Analysis)
Methodological Answer:
Validation requires a combination of spectroscopic and chromatographic techniques:

  • FT-IR: Confirm C=O (1690–1710 cm⁻¹), NH/amine (3180–3370 cm⁻¹), and C–S (748 cm⁻¹) stretches .
  • NMR:
    • ¹H-NMR: Aromatic protons (δ 7.20–8.30 ppm), NH-thiadiazole (δ 9.90–10.50 ppm), and aliphatic CH₂ (δ 1.10–2.90 ppm) .
    • ¹³C-NMR: Spiro carbon signals at δ 79.20–80.90 ppm and carbonyl carbons (δ 169–171 ppm) .
  • HPLC: Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases .

What experimental strategies resolve contradictions in reported biological activity data for this compound?

Level: Advanced (Data Contradiction Analysis)
Methodological Answer:
Contradictions often arise from assay variability or impurity profiles. Strategies include:

  • Standardized bioassays: Use validated protocols (e.g., enzyme inhibition assays for DHFR or kinase targets) with positive controls (e.g., methotrexate for DHFR) .
  • Batch reproducibility testing: Compare biological activity across independently synthesized batches using LC-MS to confirm purity (>98%) .
  • SAR studies: Modify functional groups (e.g., thiophene vs. furan substitutions) to isolate activity drivers .
    Example: If one study reports anticancer activity but another does not, test all batches for cytotoxicity against standardized cell lines (e.g., MCF-7) under identical culture conditions .

How can computational methods predict the compound’s interaction with biological targets?

Level: Advanced (Mechanistic Studies)
Methodological Answer:
Molecular docking and dynamics simulations are key:

  • Docking software (AutoDock Vina): Model interactions with enzymes (e.g., DHFR) using PDB structures (e.g., 1U72). Focus on hydrogen bonds with active-site residues (e.g., Asp27, Glu30) .
  • MD simulations (GROMACS): Assess binding stability over 100 ns trajectories; analyze root-mean-square deviation (RMSD < 2 Å indicates stable binding) .
  • ADMET prediction (SwissADME): Evaluate pharmacokinetics (e.g., BBB permeability, CYP450 inhibition) to prioritize derivatives .

What purification techniques are most effective for isolating this compound from reaction by-products?

Level: Basic (Purification Methodology)
Methodological Answer:

  • Column chromatography: Use silica gel with gradient elution (hexane → ethyl acetate) for polar by-product separation. Monitor fractions by TLC .
  • Recrystallization: Optimize solvent pairs (e.g., ethanol/water) for high-yield crystallization; confirm purity via melting point consistency (±1°C) .
  • HPLC prep-scale: Reverse-phase C18 columns with acetonitrile/water (70:30) at 2 mL/min flow rate for final polishing .

How does the thiophene-methylamino moiety influence the compound’s reactivity in derivatization reactions?

Level: Advanced (Reaction Mechanism Analysis)
Methodological Answer:
The thiophene-methylamino group enhances nucleophilicity and chelation potential:

  • Nucleophilic attacks: The amine reacts with ketones to form thiohydrazones via nucleophilic addition (pH 7–9, ethanol solvent) .
  • Metal coordination: In catalysis (e.g., Pd-mediated cross-coupling), the sulfur and nitrogen atoms act as ligands, accelerating Suzuki-Miyaura reactions .
  • pH-dependent stability: Protonation of the amine (pH < 6) reduces reactivity, requiring buffered conditions (phosphate buffer, pH 7.4) for stability .

What are the key challenges in scaling up the synthesis of this compound for preclinical studies?

Level: Advanced (Process Chemistry)
Methodological Answer:
Challenges include:

  • Exothermic reactions: Control temperature (<40°C) during thioether formation using jacketed reactors to prevent decomposition .
  • Solvent recovery: Implement distillation systems for ethanol reuse in green synthesis routes .
  • By-product management: Optimize quenching steps (e.g., sodium nitrite addition) to remove reactive intermediates .
    Documented yields at lab scale (50–60%) must be improved to >75% via continuous flow reactors for cost-effective scale-up .

How can spectroscopic data inconsistencies between synthetic batches be systematically addressed?

Level: Advanced (Analytical Chemistry)
Methodological Answer:
Inconsistencies often stem from tautomerism or solvate formation:

  • Variable-temperature NMR: Analyze δ shifts at 25°C vs. 60°C to detect tautomeric equilibria (e.g., keto-enol) .
  • PXRD: Identify polymorphs or solvates (e.g., ethanol vs. acetonitrile crystals) .
  • DOSY NMR: Confirm molecular weight consistency if oligomers are suspected .
    Example: If ¹³C-NMR shows duplicate carbonyl signals, recrystallize from a non-polar solvent (e.g., toluene) to isolate the dominant form .

What role does the isopropylthio group play in the compound’s metabolic stability?

Level: Advanced (Pharmacokinetics)
Methodological Answer:
The isopropylthio group enhances metabolic stability by:

  • Steric hindrance: Shielding the acetamide bond from esterase hydrolysis .
  • Lipophilicity: Increasing logP (predicted >3.0) for improved membrane permeability, measured via PAMPA assays .
  • CYP450 inhibition screening: Use human liver microsomes to confirm reduced CYP3A4 metabolism compared to des-thio analogs .

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